1-(4-chlorophenyl)-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)methanesulfonamide
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Description
1-(4-chlorophenyl)-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)methanesulfonamide is a useful research compound. Its molecular formula is C18H20ClF3N4O2S and its molecular weight is 448.89. The purity is usually 95%.
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Scientific Research Applications
GPR119 Agonist Development
The compound 1-(4-chlorophenyl)-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)methanesulfonamide shows potential as a GPR119 agonist. The optimization of propan-2-yl 4-({6-[5-(methanesulfonyl)-2,3-dihydro-1H-indol-1-yl]pyrimidin-4-yl}oxy)piperidine-1-carboxylate led to the discovery of novel GPR119 agonists with improved human ether-à-go-go-related gene (hERG) inhibition profiles and enhanced agonist activity. One specific compound demonstrated significant potential by augmenting insulin secretion and reducing plasma glucose excursion in a diabetic animal model after oral administration. This research highlights the therapeutic potential of these compounds in diabetes treatment (Kubo et al., 2021).
Advances in Electrophoresis
The compound has been involved in the advancement of nonaqueous capillary electrophoresis. Specifically, it played a role in the electrophoretic separation of imatinib mesylate and related substances. The study optimized various factors affecting separation and employed large-volume sample stacking for enhanced sensitivity. This method has shown promise for quality control in pharmaceuticals (Ye et al., 2012).
Structural and Supramolecular Studies
The compound's derivatives have been analyzed for their molecular and supramolecular structures through X-ray powder diffraction, offering insights into their intermolecular interactions. These studies are crucial for understanding the compound's potential applications in various fields, including material science and pharmaceuticals (Dey et al., 2015).
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClF3N4O2S/c1-12-23-16(18(20,21)22)10-17(24-12)26-8-6-15(7-9-26)25-29(27,28)11-13-2-4-14(19)5-3-13/h2-5,10,15,25H,6-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYNWZOBOBXQTFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCC(CC2)NS(=O)(=O)CC3=CC=C(C=C3)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClF3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.